molecular formula C17H20FN5O3 B2955570 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049475-91-3

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

カタログ番号: B2955570
CAS番号: 1049475-91-3
分子量: 361.377
InChIキー: BKVOBAYHJFUMGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive oxalamide linker connecting two key pharmacophoric units: an isoxazol-3-yl group and a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl moiety. The isoxazole ring is a privileged structure in drug design, known to contribute to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects . The incorporation of a fluorophenylpiperazine group is a common strategy in medicinal chemistry, as this subunit is frequently associated with enhanced biological activity and improved pharmacokinetic properties . The specific molecular architecture of this compound, particularly the use of the oxalamide functional group to connect these subunits, makes it a valuable chemical tool for researchers. It is primarily intended for use in bioactivity screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways and develop new therapeutic agents, particularly in areas such as oncology and infectious diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVOBAYHJFUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, identified by its CAS number 877633-27-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C26H29FN4O4
Molecular Weight : 480.5 g/mol
IUPAC Name : N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

The compound features a piperazine ring substituted with a fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has shown notable interactions with several biological macromolecules:

  • Inhibition of α-Amylase : This compound has been reported to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition suggests potential applications in managing conditions like diabetes by regulating glucose absorption.
  • Effects on Nucleoside Transporters : It has demonstrated inhibitory effects on the uptake of nucleosides, particularly uridine and adenosine, in cells expressing Equilibrative Nucleoside Transporters (ENTs). This suggests a role in modulating nucleotide synthesis and adenosine signaling pathways .

2. Cellular Effects

In vitro studies have indicated that this compound affects cellular uptake mechanisms and may alter metabolic pathways associated with nucleoside transport. The compound's ability to inhibit ENT activity could have implications for cancer therapy, as altered nucleoside transport is often associated with tumorigenesis .

Data Summary Table

PropertyValue
IUPAC NameN1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Molecular FormulaC26H29FN4O4
Molecular Weight480.5 g/mol
α-Amylase Inhibition IC50Not specified
Uridine Uptake InhibitionSignificant

Study on α-Amylase Inhibition

A study evaluated the inhibitory effect of various oxalamides on α-amylase activity, highlighting that compounds similar to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exhibit varying degrees of inhibition. The results suggested that structural modifications could enhance the potency of these inhibitors against α-amylase, making them potential candidates for diabetes management.

Investigation of Nucleoside Transporters

Research focusing on ENTs has shown that compounds structurally related to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can selectively inhibit ENT2 over ENT1. This selectivity may provide therapeutic advantages in conditions where modulation of adenosine signaling is beneficial, such as in certain cancers and inflammatory diseases .

科学的研究の応用

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound with potential applications in scientific research. The compound has a molecular weight of 361.4 and the molecular formula C17H20FN5O3 .

Chemical Structure
The compound contains a fluorophenylpiperazine核心 structure linked to an oxalamide moiety .

Properties
Notable properties include:

  • Molecular Weight: 361.4
  • Molecular Formula: C17H20FN5O3
  • CAS Number: 1049475-91-3
  • Melting Point: Not available
  • Boiling Point: Not available
  • Density: Not available

Potential Research Applications
While specific applications and case studies for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide are not detailed in the provided search results, related compounds offer insight:

  • Equilibrative Nucleoside Transporters (ENTs) Inhibition: Research on similar compounds, such as FPMINT, indicates potential applications as inhibitors of equilibrative nucleoside transporters (ENTs) . ENTs are crucial in nucleotide synthesis, adenosine function regulation, and chemotherapy . Some derivatives of draflazine have been reported to be more selective to ENT2 than to ENT1 .
  • ENT2-Selective Inhibition: Given the interest in ENT2-selective inhibitors, this compound may be useful in studies aimed at selectively targeting ENT2 .
  • Hybrid Compounds for Drug Design: Similar fluorophenyl-piperazine compounds have been explored as potential drugs with antihypertensive, antioxidant, and β-adrenolytic activity .
  • FPMINT Analogues: It may be used to study the structure-activity relationship of FPMINT analogues .

類似化合物との比較

Substituent Variations on the Piperazine Ring

  • Dichlorophenyl vs. Fluorophenyl :
    Compounds like N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) () and N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) () feature dichlorophenyl groups. The electron-withdrawing chlorine atoms may increase receptor binding affinity but reduce solubility compared to the fluorophenyl group in the target compound .
  • Methoxyphenyl :
    N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) () includes a methoxy group, which is electron-donating. This could lower piperazine basicity and alter pharmacokinetics compared to the fluorine-substituted analog .

Linker Chain Length

  • Ethyl vs. Propyl/Butyl Linkers: The target compound uses an ethyl linker, whereas analogs like N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide (9) () employ longer chains.

Terminal Heterocyclic Groups

  • Isoxazol-3-yl vs. Pyrazolyl or Furan :
    The isoxazole ring in the target compound contrasts with pyrazole (e.g., 11 , 10 ) or furan (e.g., N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide ; ) groups. Isoxazole’s electronegative oxygen and nitrogen atoms may enhance hydrogen bonding with targets, improving potency but possibly reducing metabolic stability compared to furan .

Pharmacological Implications

  • Receptor Selectivity : Fluorophenyl and dichlorophenyl substituents may differentially target 5-HT1A vs. D2 receptors, with fluorine favoring metabolic stability and chlorine enhancing affinity .
  • Solubility and Bioavailability : Isoxazole’s polarity could improve aqueous solubility relative to lipophilic groups like phenylpyrazole, though this requires experimental validation .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide?

Methodological Answer:

  • Step 1 : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states .
  • Step 2 : Use Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a 2<sup>3</sup> factorial design can evaluate interactions between variables .
  • Step 3 : Validate synthetic routes with analytical techniques like HPLC and NMR to confirm product identity and purity .

Table 1 : Example DoE Parameters for Synthesis Optimization

FactorLevelsResponse Variable
Temperature (°C)80, 100, 120Yield (%)
Solvent (Polarity)DMF, THF, DichloromethanePurity (HPLC area %)
Catalyst Loading (mol%)5, 10, 15Reaction Time (hours)

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 415.82 for analogous compounds) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What pharmacological targets are associated with this compound’s structural analogs?

Methodological Answer:

  • In Vitro Binding Assays : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to assess impact on receptor affinity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported receptor binding data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
  • Machine Learning : Train models on existing SAR data to predict novel analogs with improved selectivity .

Q. What methodologies are effective for analyzing synthesis byproducts and impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) using high-resolution mass spectrometry .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways .

Table 2 : Common Impurities in Piperazine-Based Compounds

Impurity TypeExample StructureDetection Method
Des-fluoro analogReplace fluorine with hydrogenHPLC (Retention time shift)
Oxalamide hydrolysisCleavage of oxalamide bondMS/MS fragmentation

Q. How can researchers design experiments to assess pharmacokinetic properties?

Methodological Answer:

  • Solubility Assessment : Measure water solubility using shake-flask methods at pH 6.8 (common physiological condition) .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Table 3 : Key Physicochemical Parameters

ParameterValue (Example)Method
LogS (ESOL)-3.2 ± 0.5Shake-flask
TPSA85 ŲComputational prediction
CYP3A4 InhibitionIC50 > 10 µMFluorescence-based assay

Q. What advanced separation techniques are suitable for purifying this compound?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
  • Membrane Technologies : Apply nanofiltration to remove low-molecular-weight impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。